PPARα Agonist Potency: 4-(2-Phenylethoxy) Chalcone Hybrids vs. Fenofibrate
In a head-to-head in vitro study, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i demonstrated potent PPARα agonistic activity. Its EC50 value of 25.0 μM and Emax of 90.55% are directly comparable to the clinical standard fenofibric acid (EC50 23.22 μM, Emax 100%), confirming that the 4-(2-phenylethoxy) scaffold can yield molecules with efficacy near that of an approved drug. In contrast, the benzyloxy analog hybrid 10a showed a lower Emax of 50.80% and a more potent but different EC50 of 8.9 μM [1].
| Evidence Dimension | PPARα Agonist Activity (EC50 and Emax) |
|---|---|
| Target Compound Data | EC50 = 25.0 μM, Emax = 90.55% (for hybrid 10i containing 4-(2-phenylethoxy)benzoic acid moiety) |
| Comparator Or Baseline | Fenofibric acid: EC50 = 23.22 μM, Emax = 100%; 4-Benzyloxy analog hybrid 10a: EC50 = 8.9 μM, Emax = 50.80% |
| Quantified Difference | Compound 10i's Emax (90.55%) is 9.45% lower than fenofibric acid (100%) but 39.75% higher than benzyloxy analog 10a (50.80%). Its EC50 is 1.08-fold higher (less potent) than fenofibric acid and 2.81-fold higher than 10a. |
| Conditions | In vitro PPARα agonistic activity assay; cell-based reporter gene assay system. |
Why This Matters
This data validates the 4-(2-phenylethoxy) group as a viable pharmacophore for achieving near-maximal PPARα activation, differentiating it from the less efficacious benzyloxy analog and guiding SAR for hit-to-lead optimization.
- [1] Hassan, R. M., Aboutabl, M. E., Bozzi, M., El-Behairy, M. F., El Kerdawy, A. M., Sampaolese, B., Desiderio, C., Vincenzoni, F., Sciandra, F., & Ghannam, I. A. Y. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. *Bioorganic Chemistry*, 115, 105170. View Source
